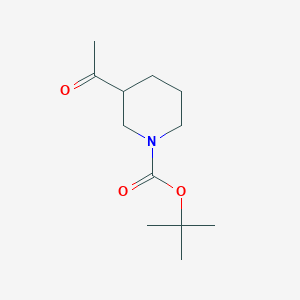

Tert-butyl 3-acetylpiperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-acetylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-9(14)10-6-5-7-13(8-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDISJMZFQAYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649514 | |

| Record name | tert-Butyl 3-acetylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858643-92-2 | |

| Record name | tert-Butyl 3-acetylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-acetylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Tert-butyl 3-acetylpiperidine-1-carboxylate" properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of tert-butyl 3-acetylpiperidine-1-carboxylate, a key building block in medicinal chemistry and pharmaceutical development.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted with an acetyl group at the 3-position. The Boc protecting group allows for the modulation of the reactivity of the piperidine nitrogen, making this compound a versatile intermediate in organic synthesis.

Chemical Identifiers

| Identifier | Value |

| Chemical Formula | C₁₂H₂₁NO₃ |

| Molecular Weight | 227.30 g/mol |

| Canonical SMILES | CC(=O)C1CCN(CC1)C(=O)OC(C)(C)C |

| InChI | InChI=1S/C12H21NO3/c1-9(14)10-5-7-13(8-6-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 |

| CAS Numbers | 1008563-06-1 ((S)-enantiomer), 942143-25-1 ((R)-enantiomer) |

Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 312.4 ± 35.0 °C (Predicted) | [1] |

| Density | 1.052 ± 0.06 g/cm³ (Predicted) | [1] |

| Melting Point | Not available | |

| Solubility | Not available |

Synthesis

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not widely published, a general synthetic approach can be inferred from the synthesis of related piperidine derivatives. A common strategy involves the protection of the piperidine nitrogen, followed by the introduction of the acetyl group.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from a suitable piperidine precursor. The following diagram illustrates the logical workflow.

Caption: General synthetic workflow for this compound.

Example Experimental Protocol (for a related 4-acetyl isomer)

Synthesis of tert-Butyl 4-acetylpiperidine-1-carboxylate

-

Reaction Setup: tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (2.29 g, 8.32 mmol) is dissolved in 30 ml of tetrahydrofuran (THF), and the solution is cooled to -78 °C.

-

Grignard Reaction: Methylmagnesium bromide (3.0 M solution, 7.73 ml, 10.82 mmol) is slowly added to the cooled solution. The reaction mixture is then stirred at 0 °C for 1 hour.

-

Workup: The reaction is quenched with a 2 N aqueous solution of hydrochloric acid. The pH is then adjusted to 10 with a 6 N sodium hydroxide solution.

-

Extraction and Purification: The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over magnesium sulfate (MgSO₄), filtered, and concentrated. The resulting residue is purified by silica gel column chromatography (eluent: dichloromethane/methanol = 10/1) to yield the final product.

Spectroscopic Data

The following spectroscopic data has been reported for a compound identified as this compound. Researchers should consult the original source for confirmation, as the supporting information describes the synthesis of multiple related compounds.

NMR Spectroscopy

| ¹H-NMR (500 MHz, CDCl₃) | ¹³C-NMR (126 MHz, CDCl₃) |

| Chemical Shift (δ ppm) | Chemical Shift (δ ppm) |

| 3.90 – 3.81 (m, 1H) | 154.7 |

| 3.39 – 3.28 (m, 2H) | 78.9 |

| 1.97 (ddt, J = 12.0, 9.5, 7.4 Hz, 1H) | 52.9 |

| 1.92 – 1.72 (m, 2H) | 46.4 |

| 1.58 – 1.48 (m, 1H) | 33.1 |

| 1.45 (s, 9H) | 28.7 |

| 1.14 (d, J = 6.3 Hz, 3H) | 23.4 |

| 20.7 |

Source: Supplementary Information from Macmillan Group, Princeton University.[2]

Infrared (IR) Spectroscopy

| Wavenumber (νₘₐₓ, cm⁻¹) |

| 2969 |

| 2875 |

| 1693 |

| 1479 |

| 1456 |

| 1391 |

| 1366 |

| 1287 |

| 1250 |

| 1172 |

| 1138 |

| 1110 |

| 1084 |

| 1029 |

| 1003 |

| 972 |

| 902 |

| 856 |

| 773 |

Source: Supplementary Information from Macmillan Group, Princeton University (reported as a film).[2]

Applications in Drug Development

This compound is a valuable chiral building block for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).[1] The presence of both a protected amine and a ketone functionality allows for selective chemical transformations, making it a versatile intermediate in multi-step organic synthesis.[1] The Boc group provides stability during various reaction conditions and can be readily removed under mild acidic conditions, which is advantageous in the synthesis of complex molecules with sensitive functional groups.[1] This compound and its derivatives are utilized in medicinal chemistry for the preparation of bioactive molecules, including those targeting the central nervous system and enzyme inhibitors.[1]

Safety and Handling

Information regarding the safety and handling of this compound is limited and primarily available from chemical suppliers. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Logical Relationships in Synthesis

The synthesis of piperidine-based pharmaceutical intermediates often involves a series of protection, functionalization, and deprotection steps. The following diagram illustrates the logical relationship in a typical synthetic sequence utilizing a protected piperidine core.

Caption: Logical flow in the synthesis of a pharmaceutical ingredient using a protected piperidine intermediate.

References

"Tert-butyl 3-acetylpiperidine-1-carboxylate" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on tert-butyl 3-acetylpiperidine-1-carboxylate, a key building block in synthetic organic chemistry and drug discovery.

Core Compound Identification

Chemical Name: this compound

| Identifier | Value |

| CAS Number | 1008563-06-1 (for S-enantiomer) |

| Molecular Formula | C12H21NO3 |

| Molecular Weight | 227.3 g/mol [1] |

Note: The corresponding 4-acetyl isomer has the CAS number 206989-61-9 and a molecular weight of 227.30.[2][3][4][5]

Physicochemical Properties

| Property | Value |

| Appearance | Light yellow oil |

| Purity | ≥ 97% (GC) |

| Storage Conditions | Store at 0-8 °C, keep in a dark place, sealed in dry conditions.[2][3] |

Applications in Research and Development

This compound and its isomers are valuable intermediates in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The piperidine scaffold is a common motif in many biologically active compounds, and the acetyl and tert-butoxycarbonyl (Boc) groups provide versatile handles for further chemical transformations.

Potential applications include:

-

Synthetic Organic Chemistry: Serves as a crucial intermediate for the elaboration of more complex molecular architectures.

-

Drug Development: Utilized as a building block for the synthesis of novel therapeutic agents. The piperidine core is a key feature in many pharmaceuticals.

-

Material Science: Can be used in the development of specialty polymers and resins.

Experimental Workflow: A Representative Synthetic Approach

The following diagram illustrates a generalized synthetic workflow for the preparation of functionalized piperidine derivatives, a common application for this compound.

Caption: Generalized synthetic pathway for N-Boc protected acetylpiperidines.

Experimental Protocols

While specific experimental protocols for this compound are proprietary and vary by manufacturer, a general procedure for the N-protection of piperidines and subsequent acylation is provided below as a representative example.

1. N-Boc Protection of a Piperidine Derivative:

-

Objective: To protect the secondary amine of the piperidine ring to prevent side reactions in subsequent steps.

-

Reagents: Piperidine derivative, di-tert-butyl dicarbonate ((Boc)₂O), a suitable base (e.g., triethylamine or sodium bicarbonate), and a solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

Dissolve the piperidine derivative in the chosen solvent.

-

Add the base to the solution.

-

Slowly add a solution of (Boc)₂O in the same solvent to the reaction mixture at room temperature or below.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Dry the organic layer, filter, and concentrate under reduced pressure to yield the crude N-Boc protected piperidine.

-

Purify the product by column chromatography if necessary.

-

2. Friedel-Crafts Acylation (Illustrative for introducing an acetyl group):

-

Objective: To introduce an acetyl group onto the piperidine ring. Note: The position of acylation (e.g., position 3 or 4) is dictated by the starting material and reaction conditions.

-

Reagents: N-Boc protected piperidine, acetyl chloride, a Lewis acid catalyst (e.g., aluminum chloride), and an appropriate solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve the N-Boc protected piperidine in the solvent and cool the mixture in an ice bath.

-

Slowly add the Lewis acid catalyst.

-

Add acetyl chloride dropwise to the reaction mixture.

-

Allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC or LC-MS.

-

Quench the reaction by carefully adding it to ice-water.

-

Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the resulting tert-butyl acetylpiperidine-1-carboxylate via column chromatography.

-

Safety Information

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood.

-

Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

This document is intended for informational purposes for qualified professionals and does not constitute a warranty of any kind. Users should conduct their own research and validation.

References

- 1. tert-butyl (S)-3-acetylpiperidine-1-carboxylate [allbiopharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 206989-61-9|tert-Butyl 4-acetylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester | C12H21NO3 | CID 10987983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tert-Butyl 4-acetylpiperidine-1-carboxylate CAS 206989-61-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

Spectroscopic Profile of Tert-butyl 3-acetylpiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key synthetic intermediate, tert-butyl 3-acetylpiperidine-1-carboxylate. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition. This information is critical for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) in ppm | Integration | Multiplicity |

| 3.87 – 3.78 | 1H | m |

| 3.73 – 3.63 | 2H | m |

| 3.40 – 3.26 | 2H | m |

| 1.99 – 1.73 | 4H | m |

| 1.67 – 1.48 | 3H | m |

| 1.46 | 9H | s |

| 1.45 – 1.32 | 1H | m |

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) in ppm |

| 155.0 |

| 79.3 |

| 62.8 |

| 56.9 |

| 46.4 |

| 31.0 |

| 30.6 |

| 29.3 |

| 28.7 |

| 23.6 |

Solvent: CDCl₃, Frequency: 126 MHz

Table 3: IR Spectroscopic Data

| Wavenumber (νmax) in cm⁻¹ |

| 3428 |

| 2971 |

| 2872 |

| 1780 |

| 1692 |

| 1672 |

| 1478 |

| 1457 |

| 1397 |

| 1366 |

| 1251 |

| 1169 |

| 1109 |

| 1059 |

| 920 |

| 862 |

| 772 |

Technique: Film

Table 4: Mass Spectrometry Data

| m/z | Ion Type |

| 228.16 | [M+H]⁺ |

Note: The mass spectrometry data is predicted based on the molecular formula C₁₂H₂₁NO₃.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. The solution is then filtered into a standard 5 mm NMR tube.

-

Instrument Setup: The NMR tube is placed into the spectrometer's probe. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei, and the magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton spectrum is acquired using a single pulse experiment. Key parameters include the spectral width, acquisition time, and number of scans. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm).

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the neat compound is prepared on a salt plate (e.g., NaCl or KBr). This is achieved by dissolving a small amount of the sample in a volatile solvent, applying the solution to the plate, and allowing the solvent to evaporate.

-

Data Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded as percent transmittance versus wavenumber (cm⁻¹). A background spectrum of the clean salt plate is typically recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as methanol or acetonitrile.

-

Ionization: The sample solution is introduced into the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a common technique for this type of molecule, which generates protonated molecular ions [M+H]⁺.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF) or quadrupole).

-

Detection: The abundance of each ion is measured by a detector, resulting in a mass spectrum that shows the relative intensity of ions at different m/z values.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

"Tert-butyl 3-acetylpiperidine-1-carboxylate" synthesis from 3-acetylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of tert-butyl 3-acetylpiperidine-1-carboxylate from 3-acetylpiperidine. This process involves the protection of the secondary amine of the piperidine ring with a tert-butoxycarbonyl (Boc) group, a crucial step in many organic syntheses to prevent unwanted side reactions of the amine functionality.[1] This guide provides a comprehensive overview of the reaction, including a detailed experimental protocol, quantitative data, and a visual representation of the synthesis workflow.

Reaction Overview

The synthesis of this compound is achieved through the reaction of 3-acetylpiperidine with di-tert-butyl dicarbonate, commonly known as Boc anhydride. This reaction is a standard method for the introduction of the Boc protecting group onto an amine. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct formed during the reaction.

Table 1: Key Reaction Components and Conditions

| Component | Role | Common Examples | Typical Molar Ratio (to substrate) |

| 3-Acetylpiperidine | Starting Material | 3-Acetylpiperidine or its hydrochloride salt | 1.0 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Protecting Group Reagent | - | 1.0 - 1.5 |

| Base | Acid Scavenger | Triethylamine (Et₃N), Sodium bicarbonate (NaHCO₃), Sodium carbonate (Na₂CO₃), 4-Dimethylaminopyridine (DMAP) | 1.0 - 2.5 |

| Solvent | Reaction Medium | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Water, or a biphasic mixture | - |

| Temperature | Reaction Condition | 0°C to Room Temperature (20-25°C) | - |

| Reaction Time | Reaction Condition | 2 to 24 hours | - |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound. The following protocol is a representative procedure based on established methods for Boc protection of piperidine derivatives.

Materials:

-

3-Acetylpiperidine hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-acetylpiperidine hydrochloride.

-

Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath. To this solution, add triethylamine dropwise with stirring. The triethylamine will neutralize the hydrochloride and the acid formed during the reaction. A typical molar ratio of triethylamine to the starting material is between 1.1 and 2.5 equivalents.

-

Addition of Boc Anhydride: In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 to 1.3 molar equivalents relative to the 3-acetylpiperidine) in anhydrous dichloromethane. Add this solution dropwise to the cooled reaction mixture containing the 3-acetylpiperidine and triethylamine.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel, if necessary, to obtain the final product as a colorless to light yellow oil.

Table 2: Product Characterization Data

| Property | Value |

| Molecular Formula | C₁₂H₂₁NO₃ |

| Molecular Weight | 227.30 g/mol |

| Appearance | Colorless to light yellow oil |

| Boiling Point | 312.4 ± 35.0 °C (Predicted) |

| Density | 1.052 g/cm³ (Predicted) |

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Caption: Workflow for the Boc protection of 3-acetylpiperidine.

References

An In-Depth Technical Guide to the Isomers and Stereochemistry of Tert-butyl 3-acetylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-acetylpiperidine-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. Its stereoisomers, the (R)- and (S)-enantiomers, serve as crucial intermediates in the synthesis of various pharmaceutically active compounds, notably as key components of Janus kinase (JAK) inhibitors. This technical guide provides a comprehensive overview of the isomers and stereochemistry of this compound, including detailed experimental protocols for its synthesis and chiral resolution, a comparative analysis of the physicochemical and spectroscopic properties of its enantiomers, and its application in the context of the JAK-STAT signaling pathway.

Introduction to Isomers and Stereochemistry

This compound possesses a single chiral center at the C3 position of the piperidine ring, giving rise to a pair of enantiomers: (R)-tert-butyl 3-acetylpiperidine-1-carboxylate and (S)-tert-butyl 3-acetylpiperidine-1-carboxylate. The spatial arrangement of the acetyl group at this stereocenter is critical for the biological activity of the final drug molecules into which this scaffold is incorporated. The precise stereochemistry often dictates the binding affinity and selectivity for the target enzyme or receptor.

The (R)- and (S)-enantiomers of this compound exhibit identical physical properties in an achiral environment, such as boiling point and solubility. However, they rotate plane-polarized light in equal but opposite directions and can demonstrate significantly different pharmacological and toxicological profiles. Therefore, the ability to synthesize and characterize stereochemically pure forms of this intermediate is paramount for the development of safe and effective therapeutics.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: the resolution of a racemic mixture or asymmetric synthesis.

Synthesis of Racemic this compound

A common route to the racemic mixture involves the acylation of a protected piperidine precursor.

Experimental Protocol: Synthesis of Racemic this compound

-

Materials: Tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate, methylmagnesium bromide, anhydrous tetrahydrofuran (THF), 1 M hydrochloric acid (HCl), diethyl ether, saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a solution of tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate in anhydrous THF at 0 °C under a nitrogen atmosphere, add methylmagnesium bromide (3.0 M in diethyl ether) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford racemic this compound.

-

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a critical step. This can be effectively accomplished using techniques such as preparative chiral High-Performance Liquid Chromatography (HPLC) or enzymatic resolution.

Experimental Protocol: Chiral Resolution by Preparative HPLC

-

Instrumentation: A preparative HPLC system equipped with a chiral stationary phase column (e.g., polysaccharide-based selectors like Chiralpak® IA or AD).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized for baseline separation.

-

Procedure:

-

Dissolve the racemic this compound in the mobile phase.

-

Inject the solution onto the chiral column.

-

Elute with the optimized mobile phase at a constant flow rate.

-

Monitor the eluent using a UV detector.

-

Collect the fractions corresponding to each enantiomer as they elute separately.

-

Combine the fractions for each enantiomer and remove the solvent under reduced pressure to obtain the pure (R) and (S) isomers.

-

Comparative Data of Stereoisomers

The distinct stereochemistry of the (R) and (S) enantiomers leads to differences in their interaction with chiral environments, which can be quantified and observed through various analytical techniques.

| Property | (R)-tert-butyl 3-acetylpiperidine-1-carboxylate | (S)-tert-butyl 3-acetylpiperidine-1-carboxylate |

| CAS Number | 942143-25-1[1] | 1008563-06-1[2] |

| Molecular Formula | C₁₂H₂₁NO₃[1] | C₁₂H₂₁NO₃[2] |

| Molecular Weight | 227.30 g/mol [1] | 227.30 g/mol [2] |

| Predicted Boiling Point | 312.4±35.0 °C[1] | Not explicitly found, but expected to be identical to the (R)-enantiomer. |

| Optical Rotation | Data not available in the search results. | Data not available in the search results. |

Spectroscopic Data: While specific comparative NMR data for both enantiomers was not found in the search results, the following represents typical expected shifts for the racemic compound. Subtle differences in the spectra of the pure enantiomers may be observed in a chiral environment (e.g., with a chiral solvating agent).

| Nucleus | Chemical Shift (δ) ppm |

| ¹H NMR (CDCl₃) | ~4.0-3.0 (m, piperidine protons), ~2.8 (m, CH-acetyl), ~2.2 (s, COCH₃), ~1.9-1.5 (m, piperidine protons), 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | ~210 (C=O, acetyl), ~155 (C=O, Boc), ~80 (O-C(CH₃)₃), ~50-40 (piperidine carbons), ~28 (C(CH₃)₃), ~28 (COCH₃) |

Role in Janus Kinase (JAK) Inhibition and the JAK-STAT Signaling Pathway

The enantiomers of this compound are valuable precursors in the synthesis of JAK inhibitors, a class of drugs that target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which plays a central role in the immune response.

The JAK-STAT pathway is activated by cytokines binding to their receptors on the cell surface. This binding brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immunity.[3][4][5][6]

Dysregulation of the JAK-STAT pathway is implicated in various autoimmune and inflammatory diseases. JAK inhibitors, such as tofacitinib, function by blocking the ATP-binding site of JAKs, thereby preventing the phosphorylation cascade and downstream signaling.[3][7] The stereochemistry of the piperidine moiety, derived from this compound, is often crucial for the inhibitor's potency and selectivity.[8][9]

References

- 1. mdpi.com [mdpi.com]

- 2. tert-butyl (S)-3-acetylpiperidine-1-carboxylate [allbiopharm.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. shutterstock.com [shutterstock.com]

- 8. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Reactivity of the Acetyl Group in Tert-butyl 3-acetylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-acetylpiperidine-1-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of a reactive acetyl group on the piperidine ring, which is protected by a tert-butoxycarbonyl (Boc) group, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the chemical reactivity of the acetyl moiety, presenting key reactions, detailed experimental protocols, and quantitative data to support researchers in the synthesis of novel and complex molecules.

The strategic importance of this compound lies in its utility as a scaffold for creating diverse libraries of compounds for screening and as a key intermediate in the synthesis of specific drug candidates. The Boc protecting group offers stability under various reaction conditions and can be readily removed, providing a secondary amine for further functionalization.

Chemical Reactivity of the Acetyl Group

The acetyl group, a simple methyl ketone, is a rich hub of chemical reactivity. It can undergo nucleophilic addition to the carbonyl carbon, reactions at the α-carbon via its enolate, and oxidation or reduction of the carbonyl group itself. The following sections detail the primary transformations involving the acetyl group of this compound.

Reduction of the Carbonyl Group

The ketone of the acetyl group can be readily reduced to a secondary alcohol, yielding tert-butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate. This transformation is crucial for introducing a new chiral center and for accessing a variety of downstream derivatives.

Experimental Protocol: Sodium Borohydride Reduction

A common and mild method for this reduction involves the use of sodium borohydride (NaBH₄).

-

Reaction Scheme:

Reduction of the acetyl group. -

Procedure: To a solution of this compound in methanol at 0 °C, sodium borohydride is added portion-wise. The reaction is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent.

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

| This compound | NaBH₄ | CH₃OH | 0 °C to RT | 1-3 h | >90% |

Table 1: Summary of Reduction Reaction Conditions and Yield.

Nucleophilic Addition to the Carbonyl Group: Grignard Reaction

The carbonyl carbon of the acetyl group is electrophilic and readily undergoes nucleophilic attack by organometallic reagents such as Grignard reagents. This reaction is a powerful tool for carbon-carbon bond formation, allowing for the introduction of various alkyl, aryl, or vinyl groups.

Experimental Protocol: Reaction with Methylmagnesium Bromide

The addition of a methyl group via methylmagnesium bromide results in the formation of a tertiary alcohol.

-

Reaction Scheme:

Grignard reaction with the acetyl group. -

Procedure: A solution of this compound in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of methylmagnesium bromide in diethyl ether is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted.

| Reactant | Grignard Reagent | Solvent | Temperature | Time | Yield |

| This compound | CH₃MgBr | THF | -78 °C to RT | 2-4 h | High |

Table 2: Summary of Grignard Reaction Conditions and Yield.

Olefination Reactions: The Wittig and Horner-Wadsworth-Emmons Reactions

The acetyl group can be converted to an alkene through olefination reactions, providing a versatile method for introducing exocyclic double bonds.

a) Wittig Reaction

The Wittig reaction utilizes a phosphonium ylide to convert a ketone to an alkene.

Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane

-

Reaction Scheme:

Wittig olefination of the acetyl group. -

Procedure: To a suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C, a strong base such as n-butyllithium is added to generate the ylide. A solution of this compound in THF is then added, and the reaction is stirred at room temperature. After completion, the reaction is worked up to remove triphenylphosphine oxide and isolate the alkene product.

b) Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction, using a phosphonate carbanion, is often preferred over the Wittig reaction due to the water-soluble nature of the phosphate byproduct, which simplifies purification. It typically favors the formation of (E)-alkenes.

Experimental Protocol: HWE Reaction with Triethyl Phosphonoacetate

-

Reaction Scheme:

Horner-Wadsworth-Emmons reaction. -

Procedure: To a suspension of sodium hydride in anhydrous THF, triethyl phosphonoacetate is added dropwise at 0 °C. The mixture is stirred until the evolution of hydrogen ceases. A solution of this compound in THF is then added, and the reaction is stirred at room temperature or heated to reflux. The reaction is quenched with water, and the product is extracted.

| Reaction Type | Reagent | Base | Solvent | Temperature | Yield | Stereoselectivity |

| Wittig | Ph₃PCH₃Br | n-BuLi | THF | 0 °C to RT | Good | Not specified |

| HWE | (EtO)₂P(O)CH₂CO₂Et | NaH | THF | 0 °C to RT | High | Predominantly E |

Table 3: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions.

Enolate Chemistry: Aldol and Claisen-Schmidt Condensations

The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in various condensation reactions.

Experimental Protocol: Aldol Condensation with Benzaldehyde

-

Reaction Scheme:

Aldol condensation reaction. -

Procedure: To a solution of this compound and benzaldehyde in a mixture of ethanol and water, an aqueous solution of sodium hydroxide is added. The reaction is stirred at room temperature. The product, a β-hydroxy ketone, may precipitate from the reaction mixture or can be isolated by extraction. Dehydration to the corresponding α,β-unsaturated ketone can often be achieved by heating or under acidic conditions.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product Type |

| This compound | Benzaldehyde | NaOH | EtOH/H₂O | RT | β-Hydroxy ketone |

Table 4: Summary of Aldol Condensation Reaction.

Oxidation Reactions: The Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation allows for the conversion of the acetyl group into an acetate ester. This reaction involves the insertion of an oxygen atom between the carbonyl carbon and the methyl group.

Experimental Protocol: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

-

Reaction Scheme:

Baeyer-Villiger oxidation of the acetyl group. -

Procedure: To a solution of this compound in a chlorinated solvent such as dichloromethane, m-CPBA is added at 0 °C. The reaction is stirred and allowed to warm to room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is washed with a solution of sodium bicarbonate to remove the resulting m-chlorobenzoic acid.

| Reactant | Oxidizing Agent | Solvent | Temperature | Time | Product Type |

| This compound | m-CPBA | CH₂Cl₂ | 0 °C to RT | 2-6 h | Acetate ester |

Table 5: Summary of Baeyer-Villiger Oxidation.

Logical Workflow for Derivatization

The chemical reactivity of the acetyl group allows for a logical and branched approach to the synthesis of a diverse range of derivatives. The following diagram illustrates a potential workflow starting from the reduction of the acetyl group.

A Technical Guide to the N-Boc Protection of 3-Acetylpiperidine

For Researchers, Scientists, and Drug Development Professionals

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under moderately acidic conditions.[1] For scaffolds such as 3-acetylpiperidine, a common building block in medicinal chemistry, the selective protection of the secondary amine in the piperidine ring is a critical step. This protection prevents undesired side reactions at the nitrogen atom, allowing for subsequent chemical transformations at other positions, such as the acetyl group.

This guide provides an in-depth overview of the N-Boc protection of 3-acetylpiperidine, detailing common experimental protocols, comparative quantitative data, and a generalized workflow for the synthesis of tert-butyl 3-acetylpiperidine-1-carboxylate.

General Reaction and Mechanism

The N-Boc protection of 3-acetylpiperidine is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a suitable base. The base deprotonates the piperidine nitrogen, increasing its nucleophilicity to attack one of the carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate releases the stable byproducts carbon dioxide and tert-butoxide, which is protonated by the conjugate acid of the base, driving the reaction to completion.

Common bases include sodium bicarbonate (NaHCO₃), triethylamine (Et₃N), often with a catalytic amount of 4-dimethylaminopyridine (DMAP), or sodium hydroxide (NaOH).[1][2][3] The choice of solvent and base depends on the specific requirements of the synthesis, such as scale, desired purity, and compatibility with other functional groups.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Boc-protection of a piperidine derivative. The process begins with the dissolution of the amine substrate, followed by the addition of the protecting agent and a base. After the reaction reaches completion, a workup procedure involving quenching, extraction, and drying is performed. The final step is typically purification, often via column chromatography, to yield the pure N-Boc protected product.

Caption: General workflow for the N-Boc protection of 3-acetylpiperidine.

Comparative Data for N-Boc Protection of Piperidine Derivatives

The following table summarizes various reaction conditions and corresponding yields for the N-Boc protection of 3-substituted piperidines found in the literature. This data allows for a direct comparison of the efficacy of different methodologies.

| Substrate | Reagents | Solvent(s) | Temperature | Time (h) | Yield (%) | Citation |

| Piperidone Derivative | (Boc)₂O, aq. NaHCO₃ | THF / H₂O | Room Temp. | 48 | 99 | [4] |

| Dimethyl ester of Glutamic Acid* | (Boc)₂O, Et₃N, DMAP (cat.) | CH₂Cl₂ | 0°C to RT | 6 | 92 | |

| Ethyl Nipecotate | (Boc)₂O, Et₃N | CH₂Cl₂ | 0 - 10°C | Not specified | 95 | [5] |

| 3-Aminopiperidine | (Boc)₂O, aq. NaOH | Ethanol / H₂O | 10 - 15°C | 1 | 91.5 | [2] |

| Piperidine Ester | (Boc)₂O (1.0 eq) | Not specified | Not specified | Not specified | 99 | [6] |

*While not a piperidine, this substrate is a precursor amine and the conditions are highly relevant.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments, adapted from established literature procedures for piperidine derivatives. These protocols provide a starting point for laboratory synthesis.

Protocol 1: Biphasic System with Sodium Bicarbonate (Adapted from ChemicalBook)[4]

-

Dissolution: Dissolve 3-acetylpiperidine (1.0 eq.) in tetrahydrofuran (THF), typically at a concentration of 0.1-0.2 M.

-

Addition of Reagents: To the solution, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by di-tert-butyl dicarbonate (1.2-1.3 eq.).

-

Reaction: Stir the biphasic mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Partition the reaction mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with additional ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with dilute HCl (e.g., 0.5 N), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel flash column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Protocol 2: Anhydrous Conditions with Triethylamine and DMAP (Adapted from Khom et al.)

-

Dissolution: Dissolve 3-acetylpiperidine (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.

-

Addition of Reagents: Add triethylamine (Et₃N, 2.0-4.0 eq.) to the stirred solution, followed by the dropwise addition of di-tert-butyl dicarbonate (1.2-1.5 eq.). Finally, add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05-0.1 eq.).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.

-

Quenching: Upon completion, quench the reaction by adding distilled water.

-

Extraction: Extract the mixture with CH₂Cl₂. Combine the organic layers and wash with a 10% aqueous sodium bicarbonate solution followed by brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product can be purified by silica gel column chromatography if necessary.

Protocol 3: pH-Controlled Reaction in Ethanol (Adapted from ChemicalBook)[2]

-

Setup: In a reaction vessel equipped with a stirrer and a pH sensor, dissolve 3-acetylpiperidine (1.0 eq.) in ethanol. Cool the solution to 10-15°C.

-

Controlled Addition: Slowly and simultaneously add di-tert-butyl dicarbonate (1.0 eq.) and a 25% aqueous sodium hydroxide (NaOH) solution. Control the rate of addition of the NaOH solution to maintain the reaction pH between 11.8 and 12.2.

-

Reaction: Continue the additions over approximately 1 hour. Stir for an additional period until the reaction is complete as determined by TLC or LC-MS analysis.

-

Workup: Upon completion, the product can be isolated by concentrating the solvent and performing an extractive workup with an organic solvent like ethyl acetate. Further purification may be required.

References

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 3. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 4. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]

- 5. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

The Versatile Chiral Building Block: A Technical Guide to tert-Butyl 3-acetylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is ever-increasing. Chiral building blocks serve as fundamental cornerstones in the synthesis of complex active pharmaceutical ingredients (APIs), enabling precise control over stereochemistry and, consequently, biological activity. Among these crucial synthons, tert-butyl 3-acetylpiperidine-1-carboxylate has emerged as a versatile and valuable intermediate. Its bifunctional nature, possessing both a ketone and a protected amine on a chiral piperidine scaffold, allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the synthesis, properties, and applications of both the racemic and enantiomerically pure forms of this compound, offering detailed experimental protocols and insights for its effective utilization in drug discovery and development.

Physicochemical Properties

The physical and chemical properties of this compound and its enantiomers are crucial for their handling, reaction optimization, and analytical characterization.

| Property | Value |

| Molecular Formula | C₁₂H₂₁NO₃ |

| Molecular Weight | 227.30 g/mol |

| Appearance | Colorless to yellow oil or solid |

| Boiling Point (Predicted) | 312.4±35.0 °C |

| Density (Predicted) | 1.052±0.06 g/cm³ |

| Storage Conditions | 2-8°C, sealed, dry |

| (R)-Enantiomer CAS | 942143-25-1 |

| (S)-Enantiomer CAS | 1008563-06-1 |

Synthesis of Racemic this compound

The racemic form of this compound can be efficiently synthesized from commercially available N-Boc-nipecotic acid. A common and effective method involves the conversion of the carboxylic acid to a Weinreb amide, followed by the addition of a methyl organometallic reagent.

Experimental Protocol: Synthesis via Weinreb Amide

Step 1: Formation of the N-Boc-3-(N-methoxy-N-methylcarbamoyl)piperidine (Weinreb Amide)

To a solution of N-Boc-nipecotic acid (1 equivalent) in dichloromethane (DCM) at 0 °C are added N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and a coupling agent such as HATU (1.2 equivalents) or EDC/HOBt (1.2 equivalents each). A non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) (3 equivalents), is then added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the Weinreb amide.

Step 2: Grignard Reaction to form this compound

The purified Weinreb amide (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. A solution of methylmagnesium bromide (3 M in diethyl ether, 1.5 equivalents) is added dropwise. The reaction is stirred at 0 °C for 2-3 hours or until completion. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude racemic this compound, which can be purified by column chromatography.

Enantioselective Synthesis

The preparation of enantiomerically pure (R)- and (S)-tert-butyl 3-acetylpiperidine-1-carboxylate is paramount for their application in the synthesis of chiral drugs. This can be achieved either by chiral resolution of the racemate or by enantioselective synthesis from chiral starting materials.

Chiral Resolution via Preparative HPLC

A common method for separating the enantiomers of the racemic mixture is through preparative high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase (CSP).

Experimental Protocol: Preparative Chiral HPLC

A solution of racemic this compound in a suitable solvent (e.g., a mixture of hexane and isopropanol) is injected onto a preparative chiral column (e.g., Daicel Chiralpak series). The mobile phase, typically a mixture of n-hexane and a polar modifier like isopropanol or ethanol, is optimized to achieve baseline separation of the two enantiomers. The fractions corresponding to each enantiomer are collected, and the solvent is removed under reduced pressure to yield the enantiomerically pure products. The enantiomeric excess (ee) of the separated products should be determined by analytical chiral HPLC.

Synthesis from Chiral Precursors

Enantiomerically pure (R)- and (S)-nipecotic acid are readily available and serve as excellent starting materials for the enantioselective synthesis of the corresponding acetylpiperidine derivatives. The synthetic route mirrors that of the racemic synthesis, preserving the stereochemistry of the starting material.

Experimental Protocol: Synthesis from (R)- or (S)-N-Boc-Nipecotic Acid

The synthesis is carried out as described for the racemic compound, starting from either (R)-N-Boc-nipecotic acid or (S)-N-Boc-nipecotic acid. The resulting (R)- or (S)-tert-butyl 3-acetylpiperidine-1-carboxylate is obtained with high enantiomeric purity.

Applications in Drug Development

The chiral nature and the presence of two reactive functional groups make this compound a highly sought-after building block in the synthesis of complex pharmaceutical agents.

(R)-tert-Butyl 3-acetylpiperidine-1-carboxylate in the Synthesis of JAK Inhibitors

The (R)-enantiomer is a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis. For example, it can be envisioned as a precursor in the synthesis of molecules structurally related to tofacitinib.[1]

Illustrative Reaction Scheme:

Caption: Synthetic pathway to a JAK inhibitor precursor.

Experimental Protocol: Reductive Amination

(R)-tert-butyl 3-acetylpiperidine-1-carboxylate (1 equivalent) is dissolved in a suitable solvent such as dichloroethane. Methylamine (as a solution or salt, 1.5 equivalents) is added, followed by a reducing agent like sodium triacetoxyborohydride (1.5 equivalents). The reaction is stirred at room temperature until completion. The reaction is then worked up by washing with an aqueous basic solution, and the organic layer is dried and concentrated to yield the aminated intermediate.

(S)-tert-Butyl 3-acetylpiperidine-1-carboxylate in the Synthesis of Serotonin Reuptake Inhibitors (SRIs)

The piperidine moiety is a common structural feature in many central nervous system (CNS) active compounds, including serotonin reuptake inhibitors (SRIs) used in the treatment of depression and anxiety disorders. The (S)-enantiomer of this compound can serve as a chiral precursor for the synthesis of novel SRI candidates.

Illustrative Reaction Scheme:

References

Technical Guide: Physical Properties of N-Boc-3-acetylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of N-Boc-3-acetylpiperidine (tert-butyl 3-acetylpiperidine-1-carboxylate). This compound is a key chiral building block in the synthesis of various pharmaceutical agents, valued for its protected amine and ketone functionalities that allow for selective chemical modifications. This document summarizes its physical characteristics, provides generalized experimental protocols for their determination, and outlines a typical workflow for its synthesis and characterization.

Core Physical Properties

N-Boc-3-acetylpiperidine is a piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an acetyl group at the 3-position. Its physical properties are crucial for its handling, reaction setup, and purification in a laboratory setting.

Data Presentation

The following table summarizes the available quantitative data for N-Boc-3-acetylpiperidine and its related isomer, N-Boc-4-acetylpiperidine, for comparative purposes. It is important to note that some of the data for the 3-acetyl isomer are predicted values from computational models.

| Property | N-Boc-3-acetylpiperidine | N-Boc-4-acetylpiperidine |

| Molecular Formula | C₁₂H₂₁NO₃ | C₁₂H₂₁NO₃ |

| Molecular Weight | 227.30 g/mol | 227.30 g/mol |

| Appearance | Not explicitly reported; likely a solid or oil | Light yellow oil |

| Melting Point | Not available | Not available |

| Boiling Point | 312.4 ± 35.0 °C (Predicted)[1] | 312.365 °C at 760 mmHg |

| Density | 1.052 ± 0.06 g/cm³ (Predicted)[1] | 1.053 g/cm³ |

| Solubility | Generally soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water.[1][2] | Soluble in ethanol and ether; insoluble in water. |

| CAS Number | 942143-25-1 ((R)-enantiomer)[1], 1008563-06-1 ((S)-enantiomer) | 206989-61-9 |

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of the key physical properties of organic compounds like N-Boc-3-acetylpiperidine.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of the solid organic compound is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated instrument).

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting) are recorded. This range is the melting point of the substance. A narrow melting point range (0.5-2 °C) is indicative of a pure compound.

Boiling Point Determination (Microscale Method)

-

Sample Preparation: A small volume (a few milliliters) of the liquid compound is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.

-

Heating: The test tube assembly is attached to a thermometer and heated in a suitable apparatus (e.g., Thiele tube or aluminum block heater). Heating should be gradual.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly.

-

Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the liquid equals the atmospheric pressure.

Density Determination (Pycnometer Method)

-

Mass of Empty Pycnometer: A clean, dry pycnometer (a small glass flask of a known volume) is accurately weighed (m₁).

-

Mass of Pycnometer with Sample: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and weighed again (m₂).

-

Mass of Pycnometer with a Reference Liquid: The pycnometer is emptied, cleaned, dried, and then filled with a reference liquid of known density (e.g., distilled water) and weighed (m₃).

-

Calculation: The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

Solubility Determination

-

Qualitative Assessment: A small, measured amount of the solute (e.g., 10 mg of N-Boc-3-acetylpiperidine) is added to a test tube containing a small, measured volume of a solvent (e.g., 1 mL).

-

Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (usually room temperature).

-

Observation: The mixture is visually inspected to determine if the solute has completely dissolved. The compound is classified as soluble, partially soluble, or insoluble.

-

Systematic Testing: This procedure is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) to establish a comprehensive solubility profile. The introduction of the non-polar Boc group generally decreases aqueous solubility and increases solubility in non-polar organic solvents compared to the parent amine.[1]

Mandatory Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical logical workflow for the synthesis and subsequent characterization of a novel organic compound such as N-Boc-3-acetylpiperidine.

Caption: A logical workflow for the synthesis and characterization of N-Boc-3-acetylpiperidine.

Logical Relationship for Solubility

This diagram illustrates the general relationship between the polarity of a solvent and the expected solubility of an N-Boc protected piperidine derivative.

Caption: Expected solubility of N-Boc-3-acetylpiperidine based on solvent polarity.

References

Navigating the Physicochemical Landscape of Tert-butyl 3-acetylpiperidine-1-carboxylate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-acetylpiperidine-1-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a key intermediate, its physicochemical properties, particularly solubility and stability, are critical parameters that influence reaction conditions, purification strategies, formulation development, and ultimately the viability of a synthetic route. This technical guide provides a comprehensive overview of the known characteristics of this compound and presents detailed experimental protocols for determining its solubility and stability profiles. While specific quantitative data for this compound is not extensively available in public literature, this guide equips researchers with the necessary methodologies to generate this crucial information.

Compound Profile: this compound

| Property | Information |

| Chemical Formula | C₁₂H₂₁NO₃ |

| Molecular Weight | 227.30 g/mol |

| CAS Number | 1008563-06-1 |

| Appearance | Varies; reported as colorless sticky liquid or white solid. |

| Synonyms | N-Boc-3-acetylpiperidine, 1-Boc-3-acetylpiperidine |

| Storage Recommendations | Commercial suppliers suggest storage at 0-8°C, in a dark, dry, and sealed environment, indicating potential sensitivity to heat, light, and moisture. |

Section 1: Solubility Assessment

Understanding the solubility of a compound in various solvents is fundamental for its application in synthesis and formulation. The following section details a systematic approach to qualitatively and quantitatively determine the solubility of this compound.

Qualitative Solubility Determination

A preliminary assessment of solubility in a range of common laboratory solvents provides a rapid understanding of the compound's polarity and dissolution characteristics.

Experimental Protocol:

-

Solvent Selection: A diverse set of solvents should be chosen to represent a spectrum of polarities. Recommended solvents include:

-

Non-polar: Hexane, Toluene

-

Moderately Polar Aprotic: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)

-

Polar Aprotic: Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Polar Protic: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Water

-

Aqueous Acid/Base: 1 M Hydrochloric Acid (HCl), 1 M Sodium Hydroxide (NaOH)

-

-

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry vial.

-

Add 1 mL of the selected solvent to the vial.

-

Vortex the mixture vigorously for 1-2 minutes at ambient temperature.

-

Visually inspect the solution. Classify the solubility as:

-

Freely Soluble: The solid completely dissolves, leaving a clear solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

-

Data Presentation:

| Solvent | Polarity Index | Predicted Solubility |

| Hexane | 0.1 | Insoluble |

| Toluene | 2.4 | Sparingly Soluble to Soluble |

| Dichloromethane | 3.1 | Soluble |

| Ethyl Acetate | 4.4 | Soluble |

| Tetrahydrofuran | 4.0 | Soluble |

| Acetone | 5.1 | Soluble |

| Acetonitrile | 5.8 | Soluble |

| Dimethylformamide | 6.4 | Soluble |

| Dimethyl Sulfoxide | 7.2 | Soluble |

| Methanol | 5.1 | Soluble |

| Ethanol | 4.3 | Soluble |

| Isopropanol | 3.9 | Soluble |

| Water | 10.2 | Insoluble |

| 1 M HCl | Aqueous | Potentially Soluble (protonation of piperidine nitrogen after Boc removal) |

| 1 M NaOH | Aqueous | Insoluble |

Note: The predicted solubility is based on the general principle of "like dissolves like." The Boc-protected piperidine structure imparts significant organic character, suggesting good solubility in many organic solvents and poor solubility in water.

Quantitative Solubility Determination (Thermodynamic Solubility)

For drug development and process chemistry, a quantitative measure of solubility is essential. High-Performance Liquid Chromatography (HPLC) is a precise method for this determination.

Experimental Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to vials containing a known volume of each selected solvent (e.g., 1 mL).

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking incubator or orbital shaker is recommended.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in a suitable solvent (e.g., acetonitrile).

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the filtered supernatant samples into the HPLC.

-

Determine the concentration of the compound in the supernatant by interpolating the peak area from the calibration curve.

-

-

Data Presentation:

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Dichloromethane | 25 | Experimental Value |

| Ethyl Acetate | 25 | Experimental Value |

| Methanol | 25 | Experimental Value |

| Water | 25 | Experimental Value |

| Simulated Gastric Fluid (pH 1.2) | 37 | Experimental Value |

| Simulated Intestinal Fluid (pH 6.8) | 37 | Experimental Value |

Section 2: Stability Assessment

The stability of a compound under various stress conditions is a critical factor for its handling, storage, and application. This section outlines protocols for evaluating the thermal, hydrolytic, and photostability of this compound. The primary analytical technique for stability assessment is HPLC, which can separate and quantify the parent compound and its degradation products.[1][2]

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify potential degradation pathways and to develop stability-indicating analytical methods.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature for a defined period (e.g., 2 hours). Note: Basic conditions can rapidly hydrolyze the tert-butyl ester and potentially the Boc group.

-

Oxidative Degradation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for a defined period (e.g., 72 hours).

-

Photostability: Expose the solid compound and a solution of the compound to a light source with a specified output (e.g., ICH option 2: 1.2 million lux hours and 200 W·h/m² UV-A) in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Analysis:

-

At specified time points, withdraw aliquots of the stressed samples.

-

Neutralize the acid and base-stressed samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

-

Quantify the amount of the parent compound remaining and identify any major degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.[2]

-

-

Data Presentation:

| Stress Condition | Time (hours) | % Parent Compound Remaining | Observations (e.g., number of degradants) |

| 0.1 M HCl, 60°C | 24 | Experimental Value | Experimental Value |

| 0.1 M NaOH, RT | 2 | Experimental Value | Experimental Value |

| 3% H₂O₂, RT | 24 | Experimental Value | Experimental Value |

| 80°C (Solid) | 72 | Experimental Value | Experimental Value |

| 80°C (Solution) | 72 | Experimental Value | Experimental Value |

| Photostability | - | Experimental Value | Experimental Value |

Long-Term Stability Study

Long-term stability studies are performed under recommended storage conditions to establish the shelf-life of the compound.

Experimental Protocol:

-

Storage Conditions: Store samples of solid this compound under the following conditions:

-

Recommended: 5°C ± 3°C (refrigerated)

-

Accelerated: 25°C ± 2°C / 60% RH ± 5% RH

-

Stress: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Time Points: Analyze the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Analysis: At each time point, assess the sample for:

-

Appearance: Visual inspection for changes in color or physical state.

-

Purity: HPLC analysis to determine the percentage of the parent compound.

-

Degradation Products: Quantification of any new impurities.

-

-

Data Presentation:

| Storage Condition | Time (months) | Appearance | Purity (%) | Total Impurities (%) |

| 5°C ± 3°C | 0 | Initial | Initial | Initial |

| 3 | Experimental Value | Experimental Value | Experimental Value | |

| 6 | Experimental Value | Experimental Value | Experimental Value | |

| ... | ... | ... | ... | ... |

| 25°C / 60% RH | 0 | Initial | Initial | Initial |

| 3 | Experimental Value | Experimental Value | Experimental Value | |

| 6 | Experimental Value | Experimental Value | Experimental Value | |

| ... | ... | ... | ... | ... |

Section 3: Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Solubility Assessment.

Caption: Workflow for Forced Degradation Studies.

While specific, publicly available quantitative data on the solubility and stability of this compound is limited, this guide provides the necessary framework for researchers to generate this critical information. The outlined experimental protocols for qualitative and quantitative solubility, as well as forced degradation and long-term stability studies, offer a robust approach to thoroughly characterize this important synthetic intermediate. By systematically applying these methodologies, scientists in drug discovery and development can ensure the reliable and efficient use of this compound in their research endeavors.

References

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine moiety, a six-membered nitrogen-containing heterocycle, stands as a privileged scaffold in the landscape of medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and biologically active natural products underscores its significance in the design and development of novel therapeutics.[1] The conformational flexibility of the piperidine ring, coupled with its ability to engage in a variety of intermolecular interactions, renders it an ideal framework for the construction of molecules with diverse pharmacological activities.[2] This technical guide provides a comprehensive overview of piperidine derivatives in medicinal chemistry, with a focus on their synthesis, structure-activity relationships (SAR), and therapeutic applications, particularly in oncology.

Synthetic Strategies for Piperidine Derivatives

The construction of the piperidine core is a fundamental undertaking in synthetic organic chemistry, with a multitude of methods developed to access this versatile scaffold. Key strategies include the catalytic hydrogenation of pyridine precursors, reductive amination, and various cycloaddition reactions.

A general and effective approach for the synthesis of N-(hetero)arylpiperidines involves a ring-opening and ring-closing strategy. This method proceeds through the formation of N-(hetero)arylpyridinium salts as key intermediates, which can then be diversified to generate a wide array of piperidine derivatives through reduction or nucleophilic addition reactions.[3]

For instance, the synthesis of N-arylpiperidines can be achieved by reacting a pyridine derivative with trifluoromethanesulfonic anhydride (Tf₂O) and a hindered base like collidine or 2,6-di-tert-butyl-4-methylpyridine (DTBMP), in the presence of a (hetero)arylaniline as the nucleophile. The resulting ring-opened imine intermediate is then treated with acetic acid to facilitate ring-closure, affording the corresponding pyridinium salt. Subsequent reduction of the pyridinium salt yields the desired N-arylpiperidine.[3]

Structure-Activity Relationships and Anticancer Activity

The biological activity of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of the substituents on the piperidine ring. Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency, selectivity, and pharmacokinetic profiles of these compounds. In the realm of oncology, piperidine derivatives have demonstrated significant potential by targeting various molecular mechanisms, including the inhibition of critical enzymes and the modulation of key signaling pathways.[4]

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of several piperidine derivatives against a panel of human cancer cell lines is summarized in the table below. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of their potency.

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |

| Compound 17a | PC3 | Prostate | 0.81 |

| MGC803 | Gastric | 1.09 | |

| MCF-7 | Breast | 1.30 | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) |

| HT29 | Colon | 4.1 (GI50, µg/mL) | |

| NCI/ADR-RES | Ovarian (Resistant) | 0.3 (GI50, µg/mL) |

Table 1: In vitro anticancer activity of selected piperidine derivatives. Data compiled from multiple sources.[4][5]

Pharmacokinetic Profile of Piperidine Derivatives

The pharmacokinetic properties of piperidine derivatives, encompassing their absorption, distribution, metabolism, and excretion (ADME), are critical determinants of their therapeutic efficacy. The piperidine ring can influence these properties in several ways. Its presence can enhance metabolic stability and facilitate transport across biological membranes.[2] However, the metabolic fate of piperidine-containing drugs is influenced by the substitution pattern around the nitrogen atom.[2]

| Parameter | General Characteristics of Piperidine Derivatives |

| Absorption | Generally well-absorbed, influenced by lipophilicity. |

| Distribution | Can cross the blood-brain barrier, depending on substituents. |

| Metabolism | Susceptible to N-dealkylation, ring hydroxylation, and oxidation by cytochrome P450 enzymes.[6] |

| Excretion | Primarily renal, but can vary based on the overall properties of the molecule. |

Table 2: General pharmacokinetic characteristics of piperidine derivatives.

Experimental Protocols